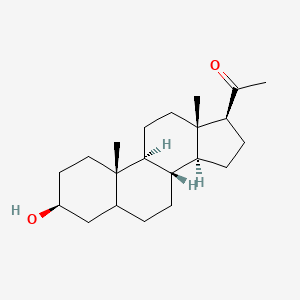
Allopregnan-3beta-ol-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allopregnan-3beta-ol-20-one, also known as allopregnanolone, is a naturally occurring neurosteroid derived from progesterone. It is a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor in the central nervous system. This compound plays a crucial role in modulating brain function and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allopregnan-3beta-ol-20-one can be synthesized from pregnenolone through a series of chemical reactions. The primary synthetic route involves the reduction of pregnenolone to 5alpha-pregnan-3alpha-ol-20-one using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is typically carried out in anhydrous ethanol or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of allopregnan-3alpha-ol-20-one involves the extraction of the compound from natural sources, such as human pregnancy urine, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through the chemical reduction of pregnenolone using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Allopregnan-3beta-ol-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5alpha-pregnan-3,20-dione using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of allopregnan-3alpha-ol-20-one can yield 5alpha-pregnan-3alpha,20alpha-diol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group at the 3alpha position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Oxidation: 5alpha-pregnan-3,20-dione.
Reduction: 5alpha-pregnan-3alpha,20alpha-diol.
Substitution: Ester derivatives at the 3alpha position.
Scientific Research Applications
Allopregnan-3beta-ol-20-one has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of neurosteroids.
Biology: Studied for its role in modulating GABAA receptor activity and its effects on neuronal excitability.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as anxiety, depression, epilepsy, and premenstrual dysphoric disorder.
Industry: Utilized in the development of pharmaceuticals targeting neurological and psychiatric disorders
Mechanism of Action
Allopregnan-3beta-ol-20-one exerts its effects primarily through positive allosteric modulation of the GABAA receptor. By binding to specific sites on the receptor, it enhances the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This results in increased chloride ion influx, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. The compound’s modulation of GABAA receptors is associated with its anxiolytic, sedative, and anticonvulsant properties .
Comparison with Similar Compounds
Allopregnan-3beta-ol-20-one is structurally similar to other neurosteroids, such as:
- Pregnan-3alpha-ol-20-one
- 3Beta-hydroxy-5beta-pregnan-20-one
- 5alpha-Pregnane-3beta-ol-20-one
Uniqueness
This compound is unique in its high potency as a positive allosteric modulator of the GABAA receptor. Its ability to modulate neuronal excitability and its therapeutic potential in treating various neurological and psychiatric disorders distinguish it from other similar compounds .
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(3S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
AURFZBICLPNKBZ-JITSNLRCSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


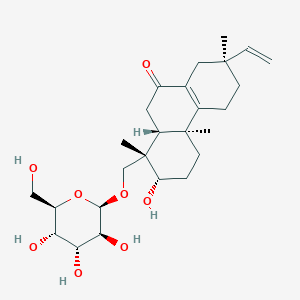
![(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1259745.png)
![N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1259747.png)
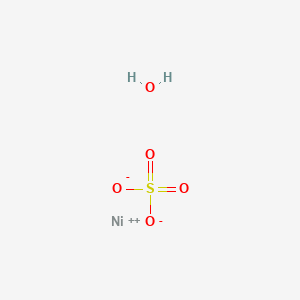
![(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol](/img/structure/B1259751.png)
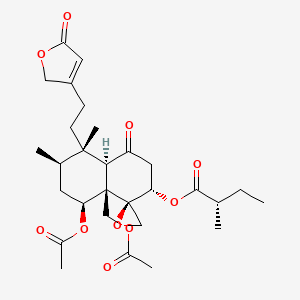
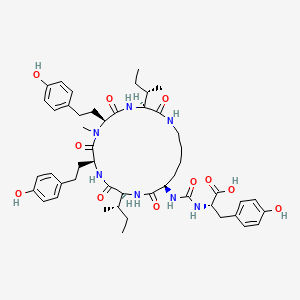
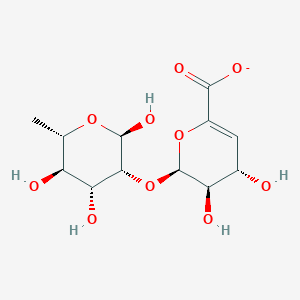
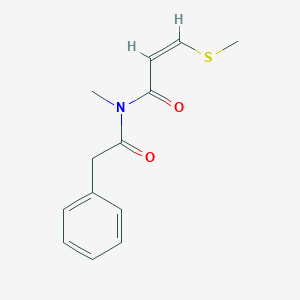
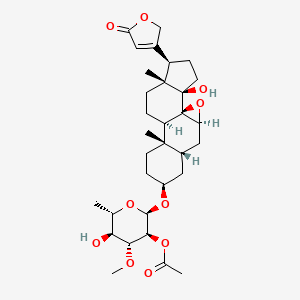
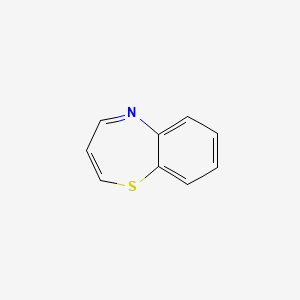
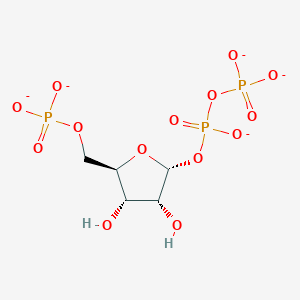
![(9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259767.png)
![[(9R,10R,13R,14R,17R)-6-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259768.png)
